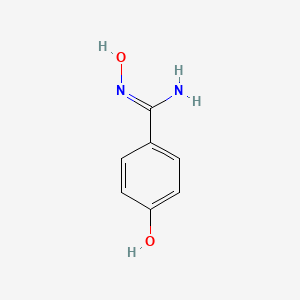

4-Hydroxy-benzamidine oxime

Beschreibung

Contextualization within Benzamidine (B55565) Oxime Chemistry

Benzamidine oximes are N-hydroxylated derivatives of amidines. researchgate.netnih.gov A key chemical distinction is that amidoximes are significantly less basic than their corresponding amidines. researchgate.nettandfonline.com This lower basicity has profound implications for their behavior in biological systems, particularly concerning absorption and bioavailability. researchgate.netturkjps.org

The synthesis of benzamidine oximes, including the 4-hydroxy derivative, typically involves the reaction of a benzonitrile (B105546) compound with hydroxylamine (B1172632). turkjps.orgturkjps.orgnih.govtandfonline.com For example, 4-Hydroxy-benzamidine (B98453) oxime can be synthesized from 4-hydroxybenzonitrile (B152051). This reaction provides a direct route to the amidoxime (B1450833) functional group. Alternative synthetic pathways may start from the corresponding aldehyde. nih.gov The general structure of these compounds allows for various substitutions on the benzene (B151609) ring, leading to a large family of derivatives with diverse properties.

Significance in Medicinal Chemistry and Chemical Biology Research

The primary significance of the benzamidine oxime scaffold in medicinal chemistry lies in its application as a prodrug strategy for amidine-containing drugs. nuph.edu.uaresearchgate.net Amidines are potent pharmacophores and are often used as mimics for arginine or lysine (B10760008) residues, enabling them to interact with key targets like trypsin-like serine proteases. researchgate.nettandfonline.com However, their strong basicity means they are typically protonated at physiological pH, which limits their oral absorption. researchgate.nettandfonline.com

By converting the amidine to an amidoxime, the basicity is reduced, which can improve its pharmacokinetic properties and oral bioavailability. researchgate.netturkjps.orgacs.org After absorption, the amidoxime is converted back to the active amidine in the body. tandfonline.com This bioactivation is catalyzed by a mitochondrial enzyme system that includes the mitochondrial amidoxime reducing component (mARC), cytochrome b₅, and NADH cytochrome b₅ reductase. tandfonline.comtandfonline.comresearchgate.net This prodrug approach has been a key strategy in the development of several drug candidates, including the anticoagulant ximelagatran. researchgate.netnih.gov

Beyond their role as prodrugs, amidoxime derivatives are being investigated as direct inhibitors of various enzymes. Research has shown their potential to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), indoleamine 2,3-dioxygenase 1 (IDO1), and various proteases, making them valuable leads in the development of new therapeutic agents. nih.govfrontiersin.orgontosight.aiontosight.ai

Historical Perspective and Emerging Research Trajectories of Benzamidine Oxime Scaffolds

The development of the amidoxime prodrug concept was a direct response to the pharmacokinetic challenges posed by early amidine-based drugs, such as the antiprotozoal agent pentamidine. researchgate.netnuph.edu.ua The elucidation of the mARC enzyme system's role in the in-vivo reduction of amidoximes was a significant milestone, providing a clear mechanistic understanding of their bioactivation. tandfonline.comtandfonline.comresearchgate.net

Current and emerging research continues to build on this foundation, exploring novel benzamidine oxime derivatives for a wide range of therapeutic areas. These include the development of new antithrombotic, antiprotozoal, antiviral, and anticancer agents. turkjps.orgnuph.edu.ua For instance, researchers are designing benzamidine-based inhibitors that target neuropilin-2 (Nrp2), a protein involved in tumor metastasis. nih.gov Another area of investigation involves the use of 1,2,4-oxadiazoles as stable, "masked" versions of amidoxime prodrugs, which can offer advantages in drug design. nuph.edu.ua

Overview of Research Areas and Methodological Approaches for 4-Hydroxy-benzamidine Oxime

Research involving this compound often focuses on its use as a key chemical intermediate for the synthesis of more complex, biologically active molecules. nih.gov For example, it serves as a starting material for creating novel benzamidine analogues with potential antimicrobial properties for treating conditions like periodontitis. nih.gov It has also been used in the synthesis of 1,2,4-oxadiazole (B8745197) analogues of resveratrol, aiming to improve the pharmacokinetic properties of this natural antioxidant. uni-lj.si

The methodological approaches used to study this compound and its derivatives are standard in modern chemical and pharmaceutical research.

| Methodological Approach | Description | References |

| Synthesis | The primary synthesis route involves the reaction of 4-hydroxybenzonitrile with hydroxylamine hydrochloride, often in the presence of a base. turkjps.orgturkjps.orgnih.gov | turkjps.org, turkjps.org, nih.gov, nih.gov |

| Structural Characterization | The structures of newly synthesized compounds are confirmed using a suite of spectroscopic techniques. These include 1D and 2D Nuclear Magnetic Resonance (NMR) like COSY, NOESY, HSQC, and HMBC, as well as Liquid Chromatography-Mass Spectrometry (LC-MS). turkjps.orgturkjps.orgnih.gov | turkjps.org, turkjps.org, nih.gov |

| Analytical Methods | High-Performance Liquid Chromatography (HPLC) is a crucial tool for the separation and analysis of amidines and their corresponding amidoxime prodrugs, often employing ion-pair or adsorption chromatography. tandfonline.comresearchgate.net | tandfonline.com, researchgate.net |

| Biological Evaluation | In vitro assays are fundamental to determining the biological activity of derivatives. This includes measuring enzyme inhibition (often reported as IC₅₀ values) and assessing antimicrobial potential through methods like the micro broth dilution technique to find the minimum inhibitory concentration. nih.govnih.govnih.gov | nih.gov, nih.gov, nih.gov |

These integrated approaches allow researchers to design, create, and validate new chemical entities based on the this compound scaffold for potential therapeutic applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWNSNMVKGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422344 | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-00-0 | |

| Record name | N-hydroxy 4-hydroxybenzamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,N-Dihydroxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 4-Hydroxy-benzamidine (B98453) Oxime

The primary and most direct method for the de novo synthesis of 4-hydroxy-benzamidine oxime involves the reaction of a nitrile precursor with hydroxylamine (B1172632). This method is widely employed for the preparation of aromatic amidoximes.

Synthetic Routes via Nitrile Precursors and Hydroxylamine Condensation

Figure 1: Synthesis of this compound from 4-Cyanophenol HO-C₆H₄-CN + NH₂OH → HO-C₆H₄-C(=NOH)NH₂

This reaction is a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the nitrile.

Reaction Conditions and Catalytic Systems for Oxime Formation

The condensation of 4-cyanophenol with hydroxylamine is typically carried out in the presence of a base. The base is necessary to generate free hydroxylamine from its hydrochloride salt, which is the common reagent form. osti.govprinceton.edu Various bases and solvent systems can be employed to facilitate this reaction.

Commonly used bases include triethylamine (B128534), sodium carbonate, and potassium tert-butoxide. osti.govlibretexts.orgresearchgate.net The reaction is often performed in a protic solvent such as methanol (B129727) or ethanol (B145695). osti.govuniv-lorraine.fr Refluxing the reaction mixture is a general strategy to decrease the reaction time, which can extend up to 48 hours. univ-lorraine.fr For instance, a classical method involves reacting the nitrile with hydroxylamine hydrochloride in the presence of triethylamine in methanol at room temperature, affording the desired product in moderate yields of 50-60%. univ-lorraine.fr Another set of conditions involves heating the nitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol under reflux. univ-lorraine.fr

The table below summarizes typical reaction conditions for the synthesis of aromatic amidoximes, which are applicable to the synthesis of this compound.

| Precursor | Reagents | Base | Solvent | Conditions | Yield | Reference |

| 4-Cyanophenol | Hydroxylamine Hydrochloride | Triethylamine | Methanol | Room Temperature | 50-60% | univ-lorraine.fr |

| 4-Cyanophenol | Hydroxylamine Hydrochloride | Sodium Carbonate | Ethanol | Reflux, 48h | Moderate | univ-lorraine.fr |

| Benzimidazole (B57391) Carbonitriles | Hydroxylamine Hydrochloride | Potassium tert-Butoxide (KOtBu) | DMSO | - | High | libretexts.orgresearchgate.net |

No specific catalytic systems are generally required for this transformation, as the reaction proceeds via a nucleophilic addition mechanism facilitated by the basic conditions.

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction parameters. Key strategies include:

Stoichiometry of Reagents: Using an excess of hydroxylamine can help to drive the reaction to completion and improve the yield. princeton.edu

Choice of Base and Solvent: The selection of the base and solvent can influence the reaction rate and the solubility of the reactants and products, thereby affecting the ease of purification. For instance, the use of a stronger base like potassium tert-butoxide in a solvent like DMSO has been shown to be effective for the synthesis of other N-hydroxy benzamidine (B55565) derivatives. libretexts.orgresearchgate.net

Temperature and Reaction Time: While room temperature reactions are possible, heating under reflux can significantly shorten the reaction time. univ-lorraine.fr Monitoring the reaction by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Purification: After the reaction is complete, the solvent is typically removed, and the residue is subjected to an extraction procedure. univ-lorraine.fr Recrystallization from a suitable solvent is a common method to obtain the final product with high purity.

Derivatization Strategies for this compound Analogues

The this compound molecule possesses multiple reactive sites, including the phenolic hydroxyl group, the oxime hydroxyl group, and the amino group, allowing for a variety of derivatization strategies to produce analogues with modified properties.

N-Alkylation and O-Alkylation Reactions

Alkylation of this compound can occur at the nitrogen or oxygen atoms. The regioselectivity of the alkylation (N- vs. O-alkylation) is a critical consideration and can be influenced by the reaction conditions.

O-Alkylation: The alkylation of oximes with alkyl halides in the presence of a base generally leads to the preferential formation of O-alkyl ethers. acs.org The phenolic hydroxyl group is also susceptible to alkylation under basic conditions. To achieve selective O-alkylation of the oxime, the phenolic hydroxyl group may require protection.

N-Alkylation: While O-alkylation is often the major pathway, N-alkylation can occur as a side reaction. acs.org The use of specific reagents and conditions can favor N-alkylation. For instance, N-alkylation of nitrogen heterocycles has been successfully carried out under phase-transfer catalysis conditions. thieme-connect.de

The presence of multiple nucleophilic sites in this compound (the phenolic oxygen, the oxime oxygen, and the amino nitrogen) complicates alkylation reactions. The outcome will depend on the relative nucleophilicity of these sites and the reaction conditions employed (e.g., base, solvent, alkylating agent).

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents: the hydroxyl group (-OH) and the amidoxime (B1450833) group [-C(=NOH)NH₂].

Directing Effects: The hydroxyl group is a strongly activating, ortho, para-directing group. cognitoedu.orglibretexts.orgsavemyexams.combyjus.com It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. The amidoxime group is expected to be deactivating and meta-directing due to the electron-withdrawing nature of the C=N bond, similar to a cyano or carbonyl group. cognitoedu.org

Predicted Reactivity: In an electrophilic aromatic substitution reaction on this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group will dominate. Since the para position is already occupied by the amidoxime group, incoming electrophiles will be directed to the positions ortho to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, halogenation of phenols can occur even without a Lewis acid catalyst due to the strong activating effect of the hydroxyl group. byjus.com

Metal-Mediated and Metal-Catalyzed Transformations Involving Benzamidine Oxime Scaffolds

Transition metals play a crucial role in both the synthesis and subsequent functionalization of oxime-containing scaffolds, including benzamidine oximes. Metal-catalyzed reactions offer efficient and selective routes to complex molecules under mild conditions. rsc.org For example, copper-catalyzed reactions are prominent in the synthesis of nitrogen-containing heterocycles. rsc.org The synthesis of quinazolines, for instance, can be achieved through copper-catalyzed Ullmann condensation of ortho-iodobenzaldehydes with amidine hydrochlorides. mdpi.com Similarly, copper iodide (CuI) can catalyze the reaction of 1-(2-bromophenyl)-methanamines and amidines to form functionalized quinazolines. mdpi.com

Palladium catalysts are also extensively used. For example, palladium-catalyzed reductive processes can be employed for the synthesis of various aryl amines from lignin-derived models, showcasing the metal's ability to facilitate C-O cleavage and new C-N bond formation. rsc.org In the context of oximes, palladium(0) species can undergo oxidative insertion into the N-O bond of acyloximes, forming imino-Pd(II) intermediates that can be trapped by external partners like alkynes to construct phenanthridine (B189435) and isoquinoline (B145761) derivatives. rsc.org

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for isoquinoline synthesis starting from benzamidines and alkynes, proceeding through a chelation-assisted C-H activation mechanism. researchgate.net Iron catalysts have also been utilized for synthesizing various N-heterocycles, such as pyrrolines, from oxime esters. turkjps.org These metal-catalyzed transformations highlight the potential for functionalizing the aromatic ring or the oxime moiety of a compound like this compound, enabling the construction of diverse and complex molecular architectures.

Table 2: Examples of Metal-Catalyzed Reactions Involving Amidine/Oxime Scaffolds

| Metal Catalyst | Reactants | Product Type | Reference |

| Copper(I) Iodide | o-Iodobenzaldehydes, Amidine Hydrochlorides | Quinazolines | mdpi.com |

| Palladium(0) | Biaryl Oximes, Alkynes | Phenanthridines, Isoquinolines | rsc.org |

| Rhodium(III) | Benzamidines, Alkynes | Isoquinolines | researchgate.net |

| Iron(III) acetylacetonate | Oxime Esters | Pyrrolines | turkjps.org |

The benzamidine oxime moiety is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. cymitquimica.com The amidoxime group typically acts as a bidentate ligand, coordinating to a metal center through both the oxime nitrogen and the amino nitrogen atoms, forming a stable five-membered chelate ring. fu-berlin.deresearchgate.net This chelating ability makes benzamidine oximes and their derivatives valuable in the design of metal complexes with specific catalytic or biological properties. researchgate.net

The coordination chemistry of oximes is extensive, with the oxime group demonstrating ambidentate character, meaning it can coordinate through either the nitrogen or the oxygen atom. researchgate.net In the context of benzamidine oximes, N,N-chelation is common. The resulting metal complexes have found applications in various fields, including as catalysts and as models for biological systems. acs.org For example, rhenium and technetium complexes with benzamidine ligands have been explored for their potential in radiopharmaceutical applications. fu-berlin.de

The substituents on the benzamidine ring can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability and reactivity of the resulting metal complex. The 4-hydroxy group on this compound can participate in hydrogen bonding or be deprotonated to act as an additional coordination site, potentially leading to the formation of polynuclear complexes. The study of such metal-ligand interactions is crucial for developing new catalysts and materials. researchgate.netnih.gov

Prodrug Synthesis Approaches: Conversion of Amidines to Amidoximes

A significant application of amidoxime synthesis is in the development of prodrugs for pharmacologically active amidines. nuph.edu.ua Many drugs containing the strongly basic amidine group suffer from poor oral bioavailability because they are protonated and positively charged under physiological conditions, which hinders their absorption from the gastrointestinal tract. nih.govtandfonline.com

The conversion of the amidine moiety into the corresponding N-hydroxy-amidine (amidoxime) provides a solution to this problem. tandfonline.com Amidoximes are significantly less basic than amidines, allowing them to remain uncharged at physiological pH. tandfonline.com This increased lipophilicity enhances their ability to be absorbed orally. nih.govacs.org Once absorbed, the amidoxime is rapidly reduced in vivo back to the active amidine by an enzyme system that includes cytochrome b5 and a mitochondrial amidoxime reducing component (mARC). researchgate.nettandfonline.com This prodrug strategy has been successfully applied to improve the pharmacokinetic profiles of various drugs, including serine protease inhibitors and antiprotozoal agents like pentamidine. researchgate.netnih.gov

The synthesis of an amidoxime from an amidine is typically achieved indirectly. A common synthetic route involves the conversion of a nitrile precursor to the amidoxime. turkjps.orgturkjps.org For example, to synthesize this compound as a prodrug for 4-hydroxy-benzamidine, one would typically start with 4-hydroxybenzonitrile (B152051). This nitrile is then reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium tert-butoxide in DMSO, to yield the target N-hydroxy benzamidine derivative. turkjps.orgturkjps.org This method provides an effective way to access amidoxime prodrugs to enhance the therapeutic potential of amidine-containing drug candidates. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary one-dimensional NMR techniques used for the structural confirmation of 4-Hydroxy-benzamidine (B98453) oxime. The expected chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), amino (-NH₂), and oxime (-NOH) groups on the aromatic ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Hydroxy-benzamidine oxime is anticipated to show distinct signals for the aromatic protons and the protons of the functional groups. The aromatic region would typically display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3 and H-5) would appear at a different chemical shift compared to the protons ortho to the amidoxime (B1450833) group (H-2 and H-6). The protons of the -OH, -NH₂, and =NOH groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amidoxime group. The carbon atom of the C=NOH group is expected to have a characteristic chemical shift in the range of 145-155 ppm.

Predicted NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~9.5-10.5 (br s, 1H) | Phenolic -OH |

| ~9.0-9.5 (br s, 1H) | Oxime -OH |

| ~7.4-7.6 (d, 2H) | Aromatic H (ortho to C=NOH) |

| ~6.7-6.9 (d, 2H) | Aromatic H (ortho to -OH) |

| ~5.5-6.5 (br s, 2H) | -NH₂ |

Note: The predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is utilized. chemicalbook.comvulcanchem.comgrafiati.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be used to confirm the spatial arrangement of substituents on the aromatic ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the signals of the protonated carbons in the molecule. chemicalbook.comvulcanchem.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₈N₂O₂) with high confidence, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.

Calculated Exact Mass for this compound:

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0659 |

| [M+Na]⁺ | C₇H₈N₂O₂Na⁺ | 175.0478 |

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH). The fragmentation of the aromatic ring can also provide valuable structural information. The analysis of these fragmentation patterns helps to confirm the presence of the various functional groups and their arrangement within the molecule.

Predicted Fragmentation Pattern for this compound:

| m/z (Predicted) | Proposed Fragment | Loss from Molecular Ion |

| 136 | [M-NH₃]⁺ | Loss of ammonia |

| 135 | [M-OH]⁺ | Loss of hydroxyl radical |

| 120 | [M-NH₂OH]⁺ | Loss of hydroxylamine |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

Infrared (IR) and Raman Spectroscopy Investigations for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, characteristic IR absorption bands are expected for the O-H, N-H, C=N, and C-O bonds, as well as for the aromatic ring. Key vibrational modes include a broad O–H stretch, N-H stretching vibrations, and the C=N stretch of the oxime. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be expected to show characteristic bands for the aromatic ring breathing modes and other symmetric vibrations.

Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | IR Frequency (cm⁻¹) (Experimental/Predicted) | Raman Frequency (cm⁻¹) (Predicted) | Assignment |

| O-H stretch | 3453 (broad) chemicalbook.com | ~3450 | Phenolic and oxime -OH |

| N-H stretch | ~3300-3400 | ~3300-3400 | -NH₂ group |

| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | Aromatic C-H |

| C=N stretch | 1649 chemicalbook.com | ~1650 | Oxime C=N |

| C=C stretch (aromatic) | ~1600, ~1500 | ~1600, ~1500 | Aromatic ring |

| C-O stretch | ~1250 | ~1250 | Phenolic C-O |

| N-O stretch | ~930-960 | ~930-960 | Oxime N-O |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

Studies on analogous compounds, such as 4-Chloro-N-(2-methoxyphenyl)benzamidoxime and N-hydroxy-4-(5-methyl-4-phenylfuran-2-yl)benzamidine, have successfully established their solid-state structures using single-crystal X-ray diffraction. researchgate.netmanchester.ac.uk The analysis typically confirms the configuration of the amidoxime group (-C(NH₂)=NOH). For instance, in 4-Chloro-N-(2-methoxyphenyl)benzamidoxime, the molecule was found to adopt a Z configuration, a feature stabilized by a strong intramolecular hydrogen bond between the amino hydrogen and the oxime oxygen (N-H···O). researchgate.net

Furthermore, X-ray diffraction reveals crucial details about intermolecular hydrogen bonding, which dictates the formation of supramolecular structures. It is common for amidoximes to form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonds, such as those involving the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule (O-H···N'). researchgate.net The analysis also precisely measures the torsion angles between different planar groups within the molecule, such as the twist between the phenyl ring and the central hydroxyamidine group. researchgate.net Recrystallization from suitable solvent systems, like ethanol (B145695)/water mixtures, can yield high-quality crystals necessary for diffraction analysis.

Table 1: Illustrative Crystallographic Data Obtainable from X-ray Diffraction of an Amidoxime Derivative Note: This table represents typical data obtained from X-ray diffraction analysis of an amidoxime-containing compound and is for illustrative purposes.

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Configuration | The stereochemistry at the C=N double bond. | Z configuration |

| Intramolecular H-Bond | Hydrogen bond within a single molecule. | N-H···O |

| Intermolecular H-Bonds | Hydrogen bonds linking adjacent molecules. | O-H···N' |

| Torsion Angle | Dihedral angle between the phenyl ring and the amidoxime plane. | 44.89 (1)° |

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, quantification, and purity assessment of amidine-containing compounds and their corresponding N-hydroxylated amidoxime prodrugs. tandfonline.comnih.gov The significant difference in the physicochemical properties of the strongly basic amidine and the less basic amidoxime presents a unique analytical challenge that necessitates robust method development. google.com

The primary goal in developing HPLC methods for amidine-amidoxime pairs is to achieve universal applicability for various structurally diverse compounds, ensuring reliable separation within a practical timeframe. tandfonline.comnih.gov Research has focused on creating simple and broadly applicable HPLC methods by evaluating numerous distinct amidine-amidoxime pairs with a wide range of physicochemical properties (e.g., clogP values from -3 to 5.1). tandfonline.comnih.govtandfonline.com

Method development typically involves a systematic variation of the mobile phase composition, particularly the percentage of an organic modifier like acetonitrile, to optimize the separation of both compounds in under 15 minutes. tandfonline.com The process involves dissolving test compounds in a suitable solvent, such as 30% acetonitrile, to a standard concentration (e.g., 100 μM) for analysis. tandfonline.comtandfonline.com By selecting two different mobile phase systems, distinct separation mechanisms can be employed, offering diverse advantages and wider application. tandfonline.comtandfonline.com The compatibility of these methods with mass spectrometry (MS) is a significant advantage, allowing for more definitive peak identification and quantification. tandfonline.comnih.gov

Two primary HPLC separation techniques, adsorption chromatography and ion-pair chromatography, have been successfully developed and evaluated for amidine-amidoxime pairs. tandfonline.comtandfonline.com The choice between these techniques is dictated by the additives used in the mobile phase. tandfonline.com

Adsorption Chromatography (Method A): This method typically uses a mobile phase containing an ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mmol/L, pH 4). tandfonline.com Under these conditions, separation is based on the differential adsorption of the analytes to the stationary phase. A representative chromatogram for this method showed the separation of an amidine-amidoxime pair with distinct retention times. tandfonline.com

Ion-Pair Chromatography (Method B): This technique employs a mobile phase containing an ion-pairing agent, such as trifluoroacetic acid (TFA), at a concentration of 0.1%. tandfonline.com The ion-pairing agent forms a neutral complex with the charged analyte (the protonated amidine), which can then be retained and separated by the nonpolar reversed-phase column. nih.gov This method often results in a different elution order compared to adsorption chromatography. tandfonline.com

A comparative analysis of the two methods revealed that ion-pair chromatography (Method B) generally provides superior selectivity (ranging from 1.3 to 7.19) and resolution (ranging from 2.31 to 19.26) compared to the adsorption chromatography method (selectivity 1.21 to 1.83; resolution 1.74 to 5.96). tandfonline.com Both techniques, however, are capable of separating the compound pairs with short run times and good peak characteristics. tandfonline.com

Table 2: Comparison of HPLC Separation Techniques for Amidine-Amidoxime Pairs

| Parameter | Method A: Adsorption Chromatography | Method B: Ion-Pair Chromatography |

|---|---|---|

| Mobile Phase Additive | Ammonium Acetate (e.g., 20 mmol/L, pH 4) tandfonline.com | Trifluoroacetic Acid (TFA) (e.g., 0.1%) tandfonline.com |

| Separation Principle | Differential adsorption to the stationary phase. tandfonline.com | Formation of a neutral ion-pair with the analyte. tandfonline.com |

| Selectivity (α) | 1.21 - 1.83 tandfonline.com | 1.3 - 7.19 tandfonline.com |

| Resolution (Rs) | 1.74 - 5.96 tandfonline.com | 2.31 - 19.26 tandfonline.com |

| MS Compatibility | Yes tandfonline.com | Yes tandfonline.com |

Compound Index

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of molecular systems. For amidoxime (B1450833) derivatives, DFT calculations are instrumental in predicting optimized geometries, vibrational frequencies, and electronic properties, offering a close correlation with experimental data. researchgate.netebi.ac.uk

Optimized Molecular Structures and Conformation Analysis (e.g., Z-configuration)

The molecular structure of amidoximes can exist in different conformations, primarily the E and Z isomers with respect to the C=N double bond. Computational geometry optimization can determine the most stable conformation. For instance, a DFT study on the related compound 4-chloro-N-(2-methoxyphenyl)benzamidoxime found that the Z configuration is stabilized by a strong intramolecular N-H⋯O hydrogen bond. researchgate.net In contrast, X-ray analysis of the parent compound, benzamide (B126) oxime, showed it exists in the E configuration in its crystal structure, with molecules linked by intermolecular O-H⋯N hydrogen bonds into dimers. ebi.ac.uk

For 4-Hydroxy-benzamidine (B98453) oxime, theoretical calculations would involve optimizing both Z and E conformers to identify the ground state geometry. The presence of the 4-hydroxy group could influence intermolecular hydrogen bonding, potentially favoring specific crystalline arrangements. The optimization process provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Vibrational Frequencies and Predicted Spectroscopic Properties (IR, Raman)

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. pdf4pro.commt.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.

While specific calculated data for 4-Hydroxy-benzamidine oxime is not widely published, a complete vibrational analysis has been performed on the parent molecule, benzamide oxime, using DFT methods. ebi.ac.uk The assignments provide a strong basis for interpreting the spectra of its derivatives. Key vibrational modes include O-H and N-H stretching, C=N imine stretching, and various benzene (B151609) ring vibrations.

Below is a table representing typical calculated vibrational frequencies and their assignments for the parent benzamide oxime, which would be analogous for the 4-hydroxy derivative.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 | ν(OH) | O-H Stretching |

| ~3300 | ν(NH₂) | N-H Asymmetric/Symmetric Stretching |

| ~1650 | ν(C=N) | C=N Stretching |

| ~1600 | ν(C-C) | Aromatic C-C Stretching |

| ~1400 | δ(OH) | O-H Bending |

| ~1250 | ν(C-N) | C-N Stretching |

| ~930 | ν(N-O) | N-O Stretching |

| Data derived from studies on benzamide oxime. ebi.ac.uk |

Electronic Structure Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electron donation and acceptance during chemical reactions. sapub.orgnumberanalytics.comlibretexts.org The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

DFT calculations are used to determine the energies of these orbitals. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, analysis of the HOMO and LUMO would reveal the electron density distribution and identify the likely sites for nucleophilic and electrophilic attack. This information is crucial for predicting its reaction mechanisms and designing new molecules with desired properties. researchgate.netnih.gov

Calculated NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach used in conjunction with DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netresearchgate.netimist.ma The accuracy of the GIAO method allows for the direct comparison of calculated shifts with experimental data, serving as a powerful tool for structure verification. researchgate.netscience.gov

The theoretical chemical shifts for this compound can be calculated for its optimized geometry. These calculations help in assigning the signals in the experimental NMR spectra and can provide insights into the electronic environment of the different nuclei within the molecule. nih.gov

| Atom | Calculated Chemical Shift (ppm) |

| ¹H (Aromatic) | Predicted values would appear here |

| ¹H (Amine) | Predicted values would appear here |

| ¹H (Oxime) | Predicted values would appear here |

| ¹³C (Aromatic) | Predicted values would appear here |

| ¹³C (C=N) | Predicted values would appear here |

| This table illustrates the type of data generated from GIAO calculations; specific values for this compound require a dedicated computational study. |

Quantum Chemical Descriptors and Molecular Docking Studies (In Silico Screening)

Beyond structural and spectroscopic properties, computational methods can predict the physicochemical properties and potential bioactivity of a molecule. Quantum chemical descriptors and molecular docking are two key in silico screening techniques used for this purpose. unicamp.brmdpi.com

Prediction of Binding Modes and Interactions with Receptor Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or DNA. mdpi.comscience.govitb.ac.id This method is essential in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a biological target. sciencepublishinggroup.comresearchgate.net

For this compound, docking studies could be performed to explore its binding affinity and mode of interaction with various enzymes or receptors. For example, studies on similar imine oximes and benzimidazole (B57391) derivatives have investigated their binding to targets like Human Serum Albumin (HSA), DNA, and Penicillin-Binding Proteins (PBPs). ias.ac.inresearchgate.net The results of such studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov This information provides a rational basis for its potential pharmacological activity and can guide the synthesis of more potent analogs.

Ligand-Protein Interaction Profiling

The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Computational docking and molecular dynamics simulations are pivotal in elucidating these interactions at a molecular level. For benzamidine (B55565) derivatives, which are recognized as mimetics of arginine, their interaction profiles have been studied against various enzymes. zenodo.org

Studies on benzamidine derivatives have revealed their potential as inhibitors of enzymes such as Factor Xa (FXa), a key protein in the coagulation cascade. acs.org Molecular docking studies of benzamidine-based inhibitors with FXa have identified key binding interactions. acs.org For instance, the benzamidine moiety typically occupies the S1 pocket of the enzyme, forming crucial hydrogen bonds and electrostatic interactions with amino acid residues like Asp189, Ser195, and Gly219.

While specific ligand-protein interaction profiling for this compound is not extensively documented in publicly available research, studies on related benzamidine derivatives provide a foundational understanding. For example, research on benzamidine urea (B33335) derivatives as potential inhibitors of Peptidyl Arginine Deiminase 4 (PAD4), an enzyme implicated in rheumatoid arthritis, utilized docking studies to analyze binding modes. zenodo.org These studies revealed that for effective inhibition, specific interactions, which were not perfectly achieved by the 4-benzamidine urea scaffold, are necessary. zenodo.org

Furthermore, fragment-based lead discovery approaches have utilized benzamidine as a starting point to design potent inhibitors for targets like human mast cell tryptase. gu.se In this case, dimeric benzamidine derivatives were designed to bind to the S1 pockets of adjacent monomers in the tetrameric enzyme. gu.se Such studies underscore the importance of the benzamidine core in anchoring ligands to the active sites of various proteases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamidine Oxime Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities. archivepp.comresearchgate.net This method is instrumental in predicting the activity of new compounds and guiding the design of more potent analogues. archivepp.com

Several QSAR studies have been conducted on benzamidine derivatives to understand the structural requirements for their biological activities. archivepp.comnih.gov For example, a QSAR study on the complement-inhibitory activity of benzamidines identified a five-descriptor model as the most statistically significant for predicting activity. nih.gov In another study, a MIA-QSAR (Multivariate Image Analysis for QSAR) model was developed for benzamidine derivatives as antimalarial agents, demonstrating the predictive power of this 2D image-based approach. archivepp.com

While specific QSAR models for this compound are not readily found, the principles derived from studies on related amidoxime and benzamidine derivatives are applicable. For instance, QSAR models have been developed for various heterocyclic compounds containing amidoxime moieties to predict their antiproliferative activities. researchgate.net These models often rely on molecular descriptors that quantify electronic, steric, and hydrophobic properties. researchgate.net

The general methodology for QSAR involves:

Data Set Compilation : A series of compounds with known biological activities is selected.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Model Development : Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity. researchgate.netfrontiersin.orgnih.gov

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

The insights gained from QSAR studies on benzamidine and amidoxime derivatives can guide the rational design of novel this compound analogues with potentially enhanced biological activities.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models

The success of a drug candidate is highly dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico models are increasingly used in the early stages of drug discovery to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. frontiersin.orgresearchgate.netnih.gov

For benzamidine derivatives and related compounds, computational ADME prediction is crucial. Amidoximes, for instance, are often considered as prodrugs for amidines to improve oral bioavailability. researchgate.net The conversion of the amidoxime back to the active amidine is a key metabolic step. The mitochondrial amidoxime-reducing component (mARC) is an enzyme system responsible for the reduction of N-hydroxylated compounds like amidoximes. nih.gov

Various computational tools and methodologies are employed for ADME prediction:

Lipinski's Rule of Five : This rule is a widely used filter to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. jppres.com

QSAR-based ADME Models : Similar to activity prediction, QSAR models can be developed to predict specific ADME properties such as aqueous solubility, blood-brain barrier penetration, and plasma protein binding. frontiersin.org

Physiologically-Based Pharmacokinetic (PBPK) Modeling : These models simulate the ADME processes in the body based on the physicochemical properties of the compound and physiological parameters. researchgate.net

Studies on various heterocyclic compounds have demonstrated the utility of in silico ADME predictions. For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that all synthesized compounds complied with Lipinski's and Veber's rules, indicating good potential for oral bioavailability. nih.govtubitak.gov.tr

While a detailed ADME prediction for this compound is not available in the cited literature, general predictions can be inferred from its structure and comparison with related compounds. The presence of hydroxyl and amidoxime groups would influence its solubility and potential for hydrogen bonding, which are key factors in its absorption and distribution.

Below is a table summarizing key ADME-related parameters and the computational approaches used for their prediction.

| ADME Property | Computational Approach | Relevance |

| Absorption | Lipinski's Rule of Five, Veber's Rule, Caco-2 permeability models, TPSA calculation. jppres.comnih.govtubitak.gov.tr | Predicts the extent to which a drug is absorbed from the gastrointestinal tract into the bloodstream. |

| Distribution | Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models. frontiersin.org | Determines where the drug distributes in the body and its ability to reach the target site. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate models, mARC activity prediction. nih.gov | Predicts how the drug is metabolized, which affects its efficacy and potential for drug-drug interactions. |

| Excretion | Models for renal clearance and biliary excretion. | Determines how the drug and its metabolites are eliminated from the body. |

The application of these computational models is essential for the efficient evaluation and development of this compound and its derivatives as potential therapeutic agents.

In Vitro Biological Activities and Mechanistic Studies

Enzyme Inhibition Profiling

Serine Protease Inhibition (e.g., Thrombin, Factor Xa)

Derivatives of benzamidine (B55565) are recognized as competitive inhibitors of several serine proteases, including trypsin, plasmin, and thrombin. nanobioletters.com These enzymes share similarities in their active sites, which can be targeted by benzamidine-based structures. However, variations in the primary and secondary binding sites of these enzymes can lead to differences in inhibitory activity depending on the specific substitutions on the benzamidine scaffold. nanobioletters.com While the broader class of benzamidines has been studied for serine protease inhibition, specific kinetic data for 4-Hydroxy-benzamidine (B98453) oxime is not extensively detailed in the available literature. General studies on benzamidine derivatives have established their potential to inhibit key enzymes in the coagulation cascade, such as thrombin and Factor Xa. nanobioletters.comekb.eg For instance, a tetra-benzamidine derivative, TAPP-Br, has been shown to inhibit the growth of human colon carcinoma cell lines, an effect linked to its serine protease inhibitory action. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

There is currently a lack of specific in vitro research data detailing the inhibitory activity of 4-Hydroxy-benzamidine oxime against phosphodiesterases (PDEs), including the well-studied isozyme PDE5. The available scientific literature primarily focuses on other classes of compounds as PDE inhibitors, and studies on benzamidine derivatives in this context are not prominent. nih.gov

Matrix Metalloprotease (MMP) Inhibition

In the context of matrix metalloprotease (MMP) inhibition, there is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of this class of enzymes. Research into MMP inhibitors has largely centered on other chemical scaffolds, such as hydroxamic acids, and more recently, inhibitory antibodies designed for high selectivity against specific MMPs like MMP-9 and MMP-14. nih.gov

General Protease Inhibition Studies

Benzamidine and its derivatives are well-established as a class of compounds that act as competitive inhibitors of trypsin and trypsin-like serine proteases. scielo.br The mechanism of inhibition involves the amidine group of the benzamidine molecule interacting with the active site of the protease. This property has led to the widespread use of benzamidine in protease inhibitor cocktails to prevent the degradation of proteins during laboratory procedures. The synthetic inhibitor para-aminobenzamidine, for example, is utilized as an affinity ligand for the purification or removal of trypsin-like serine proteases. sigmaaldrich.com While this general activity is characteristic of the benzamidine scaffold, specific inhibitory constants for this compound are not detailed in the reviewed scientific literature.

Antimicrobial Efficacy Studies (In Vitro)

Antibacterial Activity Against Pathogenic Strains (e.g., Periodontal Pathogens)

Recent studies have highlighted the potential of novel benzamidine analogues, derived from 4-hydroxybenzene carboximidamide, as effective antimicrobial agents against pathogens implicated in periodontal disease. nih.gov A 2022 study detailed the synthesis of new benzamidine derivatives and evaluated their in vitro antimicrobial activity against a panel of bacteria, including key periodontal pathogens. nih.gov

The synthesized compounds, which are structurally related to this compound, demonstrated significant antibacterial efficacy. The minimum inhibitory concentration (MIC) values were determined using the micro broth dilution method. Notably, novel imino bases of benzamidine exhibited excellent growth inhibition against Porphyromonas gingivalis. nih.gov The study also tested the precursor compounds, revealing that an ester derivative (ethyl 2-(4-carbamimidoylphenoxy)acetate) and a hydrazide derivative also possess inhibitory activity against P. gingivalis and other pathogenic bacteria. nih.gov

The results from this research indicate that derivatives of 4-hydroxybenzene carboximidamide show promise as inhibitors of both Gram-positive and Gram-negative bacteria associated with periodontitis. nih.gov

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for some of the tested compounds against various pathogenic strains.

| Compound | P. gingivalis ATCC 33277 | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | S. pyogenes ATCC 19615 | P. aeruginosa ATCC 27853 |

|---|---|---|---|---|---|

| Ethyl 2-(4-carbamimidoylphenoxy)acetate | 62.5 µg/mL | 125 µg/mL | 52.08 µg/mL | 125 µg/mL | 62.5 µg/mL |

| 2-(4-carbamimidoylphenoxy)acetohydrazide | 62.5 µg/mL | 104 µg/mL | 31.25 µg/mL | 104 µg/mL | 62.5 µg/mL |

| (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazide | 31.25 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 31.25 µg/mL |

| (E)-N'-(4-chlorobenzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazide | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 31.25 µg/mL |

| (E)-N'-(4-nitrobenzylidene)-2-(4-carbamimidoylphenoxy)acetohydrazide | 62.5 µg/mL | 125 µg/mL | 62.5 µg/mL | 125 µg/mL | 62.5 µg/mL |

Antifungal Activity Assessment

While direct studies on the antifungal properties of this compound are not extensively documented, research into related benzamidine derivatives provides significant insights. The aryl amidine moiety is considered a crucial pharmacophore for antifungal action. Studies on novel benzamidine derivatives incorporating 1,2,3-triazole moieties have demonstrated notable fungicidal activity against plant pathogenic fungi, including Colletotrichum lagenarium and Botrytis cinerea. pharmacologycanada.orgbiokin.com

Although many of these synthesized benzamidines showed weak in vitro activity, several compounds exhibited excellent in vivo efficacy. For instance, one derivative achieved a 90% efficacy rate against C. lagenarium, surpassing the commercial fungicide carbendazim (85% efficacy) under the same conditions. pharmacologycanada.orgbiokin.com Similarly, other aminobenzamide derivatives isolated from fungal sources have shown significant activity against pathogenic yeasts like Candida albicans. These findings underscore the potential of the benzamidine scaffold, the active form of this compound, as a foundation for developing new antifungal agents. pharmacologycanada.org

Antiproliferative Activity in Cellular Models (In Vitro)

The antiproliferative effects of amidoximes have been observed through investigations into their genotoxicity. The parent compound, benzamidoxime, has been shown to induce DNA single-strand breaks in primary rat hepatocytes and promote DNA amplification in SV40-transformed hamster cells. researchgate.net These actions indicate a direct interaction with cellular genetic material, leading to cytotoxic and antiproliferative outcomes. In the Salmonella typhimurium mutagenicity test, benzamidoxime demonstrated low mutagenicity in the TA98 strain when activated by liver S-9 fractions, suggesting that metabolic processes can influence its genotoxic potential. researchgate.net

This capacity to interfere with DNA integrity and cellular replication highlights a potential mechanism for antiproliferative activity. The metabolic conversion of benzamidines to their N-hydroxylated forms, such as benzamidoxime, is recognized as a toxication pathway, contributing to these cellular effects. researchgate.net Broader studies on related benzamide (B126) and benzimidazole (B57391) scaffolds have also confirmed significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (MV4-11) cell lines.

Molecular Mechanisms of Action (In Vitro Pathways)

This compound functions as a prodrug, which is metabolically reduced to its active form, 4-Hydroxy-benzamidine. The biological activity of the active form is often characterized by its ability to act as a competitive enzyme inhibitor, particularly against serine proteases. The parent compound, benzamidine, is a well-studied reversible inhibitor of enzymes like trypsin and plasmin. nih.govscielo.brnih.gov

The inhibitory mechanism involves the benzamidine moiety binding to the active site of the enzyme. Kinetic studies have determined the inhibition constants (Ki) for benzamidine against various proteases. For example, benzamidine competitively inhibits trypsin-like proteases with a Ki value of 11.2 µM against the enzyme from Anticarsia gemmatalis. nih.gov Against human plasmin, Ki values for monovalent benzamidine derivatives can range from approximately 259 µM to over 1300 µM, depending on other structural features. scielo.br This interaction is typically driven by electrostatic and hydrophobic interactions within the enzyme's active site. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| Benzamidine | Trypsin-like protease (A. gemmatalis) | 11.2 µM | Competitive |

| Monovalent Benzamidine | Human Plasmin | ~259 - 1395 µM | Competitive |

| Pentamidine (Bivalent) | Human Plasmin | 2.1 µM | Competitive |

This table presents inhibition data for the parent amidine structure and its derivatives to illustrate the kinetic profile of the active form of the prodrug.

The activation of this compound is critically dependent on a specific mitochondrial enzyme system. The mitochondrial Amidoxime (B1450833) Reducing Component (mARC) is a recently discovered molybdoenzyme in mammals that catalyzes the reduction of N-hydroxylated compounds. nih.govnih.govnih.gov This system is responsible for the retroreduction of amidoximes back to their corresponding active amidines. nih.govscielo.br

The mARC system consists of three essential proteins:

mARC protein (mARC1 or mARC2): The catalytic subunit containing a molybdenum cofactor. nih.govnih.gov

Cytochrome b5: An electron transfer protein. nih.gov

NADH-cytochrome b5 reductase (NB5R): A flavoprotein that transfers electrons from NADH to cytochrome b5. nih.govscielo.br

This three-component system efficiently reduces a wide range of substrates, including amidoximes, N-hydroxy guanidines, and hydroxylamines. scielo.br The reduction of the amidoxime prodrug is a crucial step for its pharmacological activity, as it converts the less basic, more readily absorbed amidoxime into the strongly basic, biologically active amidine. scielo.brnih.gov This bioreduction pathway is highly effective in vivo and is a key strategy for improving the oral bioavailability of amidine-containing drugs. nih.govnih.gov

| Component | Function |

| mARC1 / mARC2 | Catalytic reduction of N-hydroxylated compounds |

| Cytochrome b5 | Electron carrier |

| NADH-cytochrome b5 reductase | Transfers electrons from NADH |

The mARC enzyme system, responsible for activating this compound, has been implicated in physiological pathways that extend beyond drug metabolism. Recent research has demonstrated a significant link between mARC and lipid metabolism. nih.govscielo.brnih.gov Specifically, genome-wide association studies have identified that a common variant in the gene for mARC1 is associated with protection from metabolic dysfunction-associated steatotic liver disease (MASLD) and cirrhosis. nih.gov

In vivo studies have shown that the genetic deletion of mARC1 in mice can reduce liver steatosis and fibrosis. nih.gov This effect is associated with significant alterations in the plasma lipidome and the downregulation of cellular pathways involved in extracellular matrix remodeling and collagen formation. nih.gov These findings suggest that the activity of the mARC enzyme system is not only pivotal for prodrug activation but also plays a role in modulating fundamental cellular processes related to liver pathophysiology. Therefore, compounds that are substrates for mARC, such as this compound, may have broader, indirect effects on these interconnected cellular pathways.

Metal Chelating Properties and Their Biological Implications

The chemical structure of this compound contains functional groups conducive to the formation of complexes with metal ions. Both hydroxyamidines and amidoximes have been demonstrated to possess metal-chelating properties. The presence of oxygen and nitrogen donor atoms allows these molecules to bind with various metal ions.

In vitro tests have confirmed that this class of compounds can form stable chelates with divalent metal ions. For example, N-substituted hydroxyamidines have been used to isolate and characterize both nickel (II) and copper (II) chelates. Structural analysis suggests that two ligand molecules coordinate with a single metal atom. For the complex to form, the C=N double bond of the ligand must rotate to a cis configuration to properly arrange the donor sites for chelation. This ability to sequester metal ions suggests potential biological implications, as metal homeostasis is crucial for many cellular functions, and dysregulation is linked to various pathological conditions. The chelating ability of the amidoxime group is also a consideration in the design of metallodrugs.

Structure Activity Relationship Sar Studies of 4 Hydroxy Benzamidine Oxime and Its Analogues

Impact of Substituent Modifications (e.g., alkoxy, halo, nitro, amino) on Biological Activity

The nature and position of substituents on the phenyl ring of benzamidine (B55565) oxime derivatives can profoundly influence their interaction with biological targets. SAR studies have demonstrated that even subtle changes, such as the introduction of alkoxy, halogen, nitro, or amino groups, can lead to significant variations in biological activity.

Alkoxy Groups: The introduction of alkoxy groups, such as a methoxy (B1213986) group (-OCH₃), can alter the electronic properties and lipophilicity of the molecule. In studies of related scaffolds, the presence of a methoxy group has been shown to be critical for activity, with its removal leading to a complete loss of inhibitory function. nih.gov This suggests its potential involvement in key hydrogen bonding or steric interactions within the target's binding site.

Halogen Groups: Halogen atoms (fluoro, chloro, bromo) are frequently used in medicinal chemistry to modulate a compound's physicochemical properties. Studies on analogous inhibitor series have shown varied effects depending on the halogen and its position. For instance, in one series, a 4-bromo or 4-chloro substitution led to a notable improvement in inhibitory activity, whereas 3-fluoro and 3-bromo derivatives were found to be less active. nih.gov This highlights the sensitivity of the binding pocket to the size and electronic nature of the substituent at specific positions.

Nitro and Amino Groups: Nitro (-NO₂) and amino (-NH₂) groups can significantly impact a molecule's electronic character and hydrogen bonding potential. The nitro group is a strong electron-withdrawing group, while the amino group is electron-donating. These modifications can influence the pKa of the amidoxime (B1450833) moiety, affecting its ionization state and ability to interact with target residues. The conversion of a nitro group to an amino group, for example, can be a key step in the synthesis of more complex derivatives and can drastically alter the pharmacological profile. turkjps.org

The following interactive table summarizes the general impact of various substituent modifications on the biological activity of benzamidine oxime analogues as observed in related compound series.

Positional Isomer Effects on Pharmacological Profiles

The position of a substituent on the aromatic ring (ortho-, meta-, or para- to the amidoxime group) is a critical determinant of a molecule's pharmacological profile. This is because the spatial arrangement of functional groups dictates how the molecule fits into its biological target and the specific intermolecular interactions it can form.

Research on related heterocyclic systems, such as benzimidazoles, has provided valuable insights into these positional effects. A general trend observed is that meta-substituted compounds often possess significantly weaker potency compared to their ortho- and para-substituted counterparts. nih.gov This suggests that substituents in the meta position may introduce steric hindrance or fail to engage in favorable interactions that are accessible to ortho and para isomers.

However, this trend is not universal and can be influenced by the nature of the substituent. For example, the exception for halogenated substituents in some benzimidazole (B57391) series indicates that their unique electronic and steric properties can overcome the general positional disadvantage of the meta position. nih.gov

Furthermore, studies on other inhibitor classes have reinforced the importance of substituent placement. For instance, a comparison of halogenated derivatives showed that a 4-chloro analogue had comparable activity to a 3-chloro derivative, but a 4-bromo derivative was twofold more potent, while 3-fluoro and 3-bromo derivatives were significantly less active. nih.gov This demonstrates that a complex interplay between the substituent's properties and its location governs the ultimate biological effect.

The interactive table below illustrates the effect of substituent position on biological activity based on findings from related inhibitor classes.

Stereochemical Influences on Activity (e.g., Z-configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in pharmacology. For oximes, which possess a C=N double bond, geometric isomerism (E/Z configuration) is a key structural feature that can dramatically influence biological activity. The nitrogen atom of the oxime has a lone pair of electrons, and the hydroxyl group can be on the same side (Z, from the German zusammen) or the opposite side (E, from the German entgegen) of a substituent on the carbon atom.

The specific stereochemistry of the oxime group can determine whether a molecule can bind effectively to its target. The high polarity of the oxime moiety, combined with its ability to act as both a hydrogen-bond donor (via the -OH group) and a hydrogen-bond acceptor (via the nitrogen and oxygen atoms), allows for specific interactions within a receptor's binding site. nih.gov A change from the Z- to the E-isomer, or vice versa, alters the spatial orientation of these groups, which can disrupt or prevent optimal binding.

For example, in studies of steroidal oximes, the difference between a Z- and an E-isomer was found to be the deciding factor in the compound's ability to induce apoptosis in cancer cells. nih.gov This illustrates that a precise geometric arrangement is often required for a specific pharmacological outcome. While the literature on 4-hydroxy-benzamidine (B98453) oxime itself is specific, the principles derived from other oxime-containing bioactive molecules strongly suggest that the Z-configuration would be critical for its activity, and that its E-isomer would likely exhibit a different, possibly inactive, pharmacological profile.

Design Principles for Enhanced Potency, Selectivity, and Bioavailability (Prodrug Concept)

The design of effective therapeutic agents extends beyond initial potency and involves optimizing selectivity and pharmacokinetic properties, such as bioavailability. For amidine-containing compounds, which are often potent but suffer from poor oral absorption, the prodrug concept is a cornerstone of drug design.

The Prodrug Concept for Amidines: Amidines are highly basic and exist as cationic species at physiological pH. This positive charge hinders their ability to cross the lipid-rich membranes of the gastrointestinal tract, resulting in low oral bioavailability. turkjps.org A primary strategy to overcome this is to mask the amidine group with a temporary, non-basic functional group, creating an inactive prodrug.

This is precisely the role of the amidoxime. The 4-hydroxy-benzamidine oxime itself can be considered a prodrug of the corresponding 4-hydroxy-benzamidine. turkjps.org Amidoximes are significantly less basic and more lipophilic than their amidine counterparts. turkjps.org This increased lipophilicity allows the prodrug to be more readily absorbed from the gut into the bloodstream. Once absorbed, the amidoxime is metabolically converted, typically through enzymatic reduction, to release the active amidine in the body.

Principles for Enhanced Potency and Selectivity:

Substituent Tuning: As discussed in section 6.1, the addition of specific functional groups can enhance potency. For example, strategically placed halogen or alkoxy groups can improve binding affinity through favorable electronic or van der Waals interactions.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) can improve selectivity. For instance, replacing a phenyl ring with a different heterocyclic ring system can alter the compound's interaction profile with off-target proteins, thereby increasing its selectivity for the desired target.

By combining the prodrug strategy to ensure bioavailability with rational substituent modification to fine-tune potency and selectivity, medicinal chemists can transform a promising lead compound like this compound into a viable drug candidate.

Potential Applications in Chemical Sciences

Utilization as Versatile Chemical Building Blocks for Complex Molecule Synthesis

The amidoxime (B1450833) functional group is a cornerstone in synthetic organic chemistry, primarily for its ability to serve as a precursor for the construction of heterocyclic ring systems. researchgate.net As a member of this class, 4-Hydroxy-benzamidine (B98453) oxime is a key starting material for synthesizing more complex molecules, particularly 1,2,4-oxadiazoles. tandfonline.com

The synthesis of 1,2,4-oxadiazoles from amidoximes is a widely adopted and efficient method. tandfonline.com The general pathway involves the O-acylation of the amidoxime with a suitable acylating agent, such as an acyl chloride or a carboxylic acid anhydride. nih.govmdpi.com This is followed by a cyclocondensation or dehydration reaction of the resulting O-acylamidoxime intermediate to form the stable 1,2,4-oxadiazole (B8745197) ring. ias.ac.in A variety of synthetic protocols have been developed to facilitate this transformation under different reaction conditions. tandfonline.com One-pot procedures, where the intermediate amidoxime is generated from an aryl nitrile and hydroxylamine (B1172632) and then immediately reacted with an acylating agent, offer a straightforward and high-yielding route to these heterocycles. ias.ac.in

The 1,2,4-oxadiazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry and drug discovery programs due to its wide range of physiological activities. ias.ac.in The ability to synthesize derivatives using amidoxime precursors allows for the creation of diverse molecular libraries for biological screening. ias.ac.in Furthermore, the amidoxime group itself can be synthesized from corresponding nitrile precursors by reacting them with hydroxylamine, a common method for preparing these versatile building blocks. turkjps.orgpatsnap.com

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Two-Step Synthesis | Involves the initial O-acylation of the amidoxime, followed by isolation of the intermediate, and subsequent cyclocondensation. | Acyl chlorides, anhydrides, or activated carboxylic acids; TBAF/THF at room temperature for cyclization. | nih.gov |

| One-Pot Synthesis | Condensation of amidoximes directly with carboxyl derivatives in a single reaction vessel without isolating intermediates. | Aprotic bipolar solvents (e.g., DMSO), inorganic bases (e.g., NaOH). | nih.govias.ac.in |

| Oxidative Cyclization | Formation of the C–O bond through an oxidative process, often starting from N-substituted amidoximes. | Oxidizing agents such as N-Bromosuccinimide (NBS) or Iodine (I2) in the presence of a base. | nih.gov |

| Electrochemical Synthesis | Anodic oxidation generates an iminoxy radical, which proceeds through a 1,5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization. | Electrochemical cell, mild conditions. | rsc.org |

Ligands in Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry has shown significant interest in ligands containing the oxime (–C=N–OH) functional group due to the diverse structures and properties of their metal complexes. researchgate.net The amidoxime group present in 4-Hydroxy-benzamidine oxime contains both nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent chelating agent capable of forming stable complexes with a variety of metal ions.

The reactivity of oxime and oximato species is extensive, and they display a remarkable variety of coordination modes. at.ua The deprotonated form (oximato) can bind to metal centers, and the specific coordination can be influenced by the presence of other functional groups on the ligand. In the case of this compound, the phenolic hydroxyl group provides an additional potential coordination site, allowing it to act as a polyfunctional ligand. nih.gov This versatility enables the formation of complexes with varied geometries and electronic properties. The ability of hydroxyl- and carbonyl-containing compounds to act as O,O-bidentate chelating agents is well-documented, suggesting a similar potential for this compound. nih.gov Metal-involving reactions can also be used in the synthesis of oxime-based complexes and cage compounds. acs.org

Applications in Materials Science (e.g., Heavy Metal Sorbents, Polymer Modifiers)

The strong chelating ability of the amidoxime group has been harnessed in materials science, particularly for environmental remediation and the development of functional polymers.

Heavy Metal Sorbents: Materials functionalized with amidoxime groups are highly effective adsorbents for the removal of heavy metal ions and radionuclides from aqueous solutions. researchgate.netnih.gov The robust chelation activity of the amidoxime moiety allows it to form strong complexes with numerous metal ions, including uranium, lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd). nih.govacs.org

A common strategy involves the chemical modification of polymer substrates, such as those based on polyacrylonitrile, silica (B1680970) composites, or natural polymers like cellulose. researchgate.netnih.govnih.gov The nitrile groups (-C≡N) present in these polymers can be converted into amidoxime groups (-C(=NOH)NH2) by reacting them with hydroxylamine hydrochloride. nih.gov This functionalization dramatically enhances the material's affinity for heavy metals. researchgate.net The resulting amidoxime-based sorbents are noted for their high uptake capacity, selectivity, and rapid adsorption rates. researchgate.net Studies have shown that the adsorption process often follows a monolayer chemisorption mechanism. nih.govnih.gov These materials are also environmentally friendly as they can often be regenerated by treating them with an acidic solution to release the bound metal ions, allowing for multiple cycles of use. nih.gov

| Metal Ion | Adsorbent Type | Optimal pH | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Zn(II) | Amidoxime-modified LDPE Sheet | 8–9 | 21.07 | nih.gov |

| Cu(II) | Amidoxime-modified LDPE Sheet | 8–9 | 7.98 | nih.gov |

| Pb(II) | Amidoxime-modified LDPE Sheet | 8–9 | 0.855 | nih.gov |

| As(III) | Amidoxime-modified LDPE Sheet | 6–8 | 1.07 | nih.gov |

| Gd(III) | Amidoxime-functionalized carboxymethylcellulose hydrogel | Not Specified | 298.12 | nih.gov |